molecular formula C14H19F3N2 B13966189 N-((1-benzylpiperidin-3-yl)methyl)-1,1,1-trifluoromethanamine

N-((1-benzylpiperidin-3-yl)methyl)-1,1,1-trifluoromethanamine

Cat. No.: B13966189
M. Wt: 272.31 g/mol
InChI Key: GYOIULGAMLDPIP-UHFFFAOYSA-N
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Description

N-((1-benzylpiperidin-3-yl)methyl)-1,1,1-trifluoromethanamine is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their unique structural properties. This compound has garnered interest for its potential therapeutic applications, particularly in the treatment of neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-benzylpiperidin-3-yl)methyl)-1,1,1-trifluoromethanamine typically involves the reaction of 1-benzylpiperidine with a trifluoromethylating agent. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-((1-benzylpiperidin-3-yl)methyl)-1,1,1-trifluoromethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-benzylpiperidin-3-yl)methyl)-1,1,1-trifluoromethanamine involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter levels by inhibiting enzymes such as acetylcholinesterase and butyrylcholinesterase. This inhibition leads to increased levels of neurotransmitters like acetylcholine, which can improve cognitive function and memory. Additionally, the compound may interact with other molecular pathways involved in neuroprotection and anti-inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-benzylpiperidin-3-yl)methyl)-N-(2-methoxyethyl)naphthalene-2-sulfonamide
  • N-(piperidine-4-yl)benzamide
  • Piperine

Uniqueness

N-((1-benzylpiperidin-3-yl)methyl)-1,1,1-trifluoromethanamine stands out due to its trifluoromethyl group, which imparts unique physicochemical properties such as increased lipophilicity and metabolic stability. These properties enhance its ability to cross the blood-brain barrier and exert its effects on the central nervous system, making it a promising candidate for the treatment of neurological disorders.

Properties

Molecular Formula

C14H19F3N2

Molecular Weight

272.31 g/mol

IUPAC Name

N-[(1-benzylpiperidin-3-yl)methyl]-1,1,1-trifluoromethanamine

InChI

InChI=1S/C14H19F3N2/c15-14(16,17)18-9-13-7-4-8-19(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13,18H,4,7-11H2

InChI Key

GYOIULGAMLDPIP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)CNC(F)(F)F

Origin of Product

United States

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